RWJ56110 is a potent and selective antagonist of protease-activated receptor 1 (PAR1). [, ] It is a synthetic peptide mimetic, meaning it mimics the structure and function of naturally occurring peptides but with enhanced properties. [] This compound plays a crucial role in scientific research, particularly in studying the physiological and pathophysiological roles of PAR1 and its potential as a therapeutic target for diseases like thrombosis, restenosis, and inflammation. [, ]
RWJ-56110 was developed as part of a series of compounds aimed at modulating the activity of PAR-1, which plays a critical role in thrombin-induced platelet aggregation and other cellular processes. The compound is classified under small molecule inhibitors and is recognized for its ability to interfere with various cellular functions mediated by PAR-1, including calcium mobilization and cell proliferation .
The synthesis of RWJ-56110 involves several steps that utilize solid-phase parallel synthesis techniques. The primary synthetic route includes:
The molecular formula for RWJ-56110 is with a molecular weight of approximately 790.74 g/mol. The structure features multiple functional groups that contribute to its pharmacological activity:
Spectroscopic data indicate distinct chemical shifts corresponding to hydrogen environments within the molecule, confirming the expected structure .
RWJ-56110 is primarily involved in antagonizing PAR-1-mediated pathways. Its chemical reactions can be summarized as follows:
The mechanism by which RWJ-56110 exerts its effects involves direct binding to the PAR-1 receptor, preventing its activation by thrombin. This blockade interrupts several signaling cascades:
RWJ-56110 exhibits several notable physical and chemical properties:
Characterization methods such as H nuclear magnetic resonance spectroscopy provide insights into the molecular environment of hydrogen atoms within the compound .
RWJ-56110 has several promising applications in scientific research and potential clinical settings:
The development of RWJ-56110 emerged from a sophisticated understanding of PAR-1's unique activation mechanism. Unlike typical G protein-coupled receptors (GPCRs), PAR-1 is irreversibly activated through proteolytic cleavage of its N-terminal exodomain, exposing the tethered ligand SFLLRN that binds intramolecularly to the receptor's extracellular loop 2 (ECL2) domain [3] [7]. This tethered ligand mechanism presented a formidable challenge for antagonist design, as competitive inhibitors required near-irreversible binding kinetics to displace the high effective local concentration (~400 μM) of the tethered agonist [3]. Structural analysis revealed that thrombin activates PAR-1 through a bivalent interaction: its catalytic site cleaves at R41↓S42, while its exosite I docks to the receptor's hirudin-like sequence (D51KYEPF55) [7]. This dual interaction enabled researchers to conceptualize antagonists targeting either the proteolytic site or the tethered ligand binding domain.
The discovery of biased signaling further refined the design strategy. While thrombin cleavage promotes prothrombotic and proinflammatory signaling (Gαq/Gα12/13 pathways), activated protein C (APC) cleaves PAR-1 at R46↓N47 to initiate cytoprotective responses (β-arrestin recruitment and barrier stabilization) [3] [7]. RWJ-56110 was specifically engineered to block pathological thrombin signaling without interfering with APC's protective effects, necessitating precision targeting of the thrombin-induced conformational state. Species specificity posed additional challenges: rodents express PAR-3/PAR-4 on platelets instead of PAR-1, limiting predictive in vivo models to guinea pigs and primates [3] [5]. This biological constraint directed pharmacological validation toward human platelet assays and primate thrombosis models.
Table 1: Key Design Challenges for PAR-1 Antagonists
Design Challenge | Biological Basis | RWJ-56110 Strategy |
---|---|---|
Tethered ligand displacement | High effective concentration (~400 μM) of SFLLRN | Peptide-mimetic with submicromolar IC50 (0.44 μM binding affinity) |
Signaling bias | Thrombin (Gαq/Gα13) vs. APC (β-arrestin) pathways | Selective blockade of thrombin-induced calcium mobilization |
Protease specificity | Multiple proteases cleave PAR-1 (thrombin, MMP-1, APC, plasmin) | Preferential inhibition of thrombin-induced platelet aggregation |
Species divergence | PAR-1 absent on rodent platelets; expressed in primates/guinea pigs | Validation in human platelet assays and guinea pig thrombosis models |
RWJ-56110 evolved from iterative optimization using solid-phase parallel synthesis, a technique enabling rapid generation of diverse indole-based libraries. The initial lead compound RWJ-53052 featured a benzimidazole scaffold that mimicked the spatial orientation of SFLLRN's critical pharmacophores [1] [2]. Through a 10-step synthetic sequence anchored to a secondary amide linker, researchers systematically modified key regions:
The Mannich reaction proved critical for introducing tertiary amines that enabled ionic interactions with PAR-1's ECL2 acidic residues. Screening of >200 analogs revealed that optimal activity required:
Parallel synthesis facilitated structure-activity relationship (SAR) development by allowing simultaneous modification of these domains. Activity was validated through thrombin-induced calcium mobilization assays in human vascular cells, with IC50 values decreasing from 1.2 μM (initial leads) to 0.12–0.17 μM in optimized compounds like RWJ-56110 [2] [6]. Crucially, selectivity profiling confirmed >1000-fold preference for PAR-1 over PAR-2, PAR-3, and PAR-4, eliminating cross-reactivity concerns [4] [6].
Table 2: Key Scaffold Optimization Steps for RWJ-56110
Scaffold Region | Initial Structure (RWJ-53052) | Optimized Structure (RWJ-56110) | Activity Impact |
---|---|---|---|
Core Structure | Benzimidazole | 3-(1-Pyrrolidinylmethyl)indole | ↑ Binding affinity (IC50: 1.2 μM → 0.44 μM) |
N1-Substituent | Benzyl | 2,6-Dichlorobenzyl | ↑ Membrane permeability & target residence time |
C6-Linker | Amide | Urea | ↑ Rigidity and ECL2 interaction specificity |
C-terminal | Benzylamide | 3,4-Difluorophenylpropionamide | ↑ Hydrophobic pocket engagement in TM6 |
Biological Activity | IC50 = 1.2 μM (calcium flux) | IC50 = 0.12 μM (calcium flux) | 10-fold potency improvement |
RWJ-56110's design leveraged crystallographic and mutagenesis data mapping the SFLLRN-PAR-1 interaction topology. The tethered ligand binds through:
Computational modeling revealed that the peptide-mimetic scaffold replicated critical distances between these functional groups:
Biological validation demonstrated RWJ-56110's mechanism as a steric blocker of tethered ligand engagement:
The antagonist's efficacy was markedly enhanced in combination with PAR-4 inhibitors, demonstrating complementary targeting of thrombin's dual platelet activation pathways [10]. This rational structure-based design established RWJ-56110 as a prototype for receptor-targeted antithrombotics with applications extending to cancer and inflammatory diseases where PAR-1 drives pathology.
Table 3: Critical PAR-1 Residues and RWJ-56110 Interactions
PAR-1 Domain | Key Residue | SFLLRN Interaction | RWJ-56110 Mimicry | Functional Consequence |
---|---|---|---|---|
ECL2 | E260 | Salt bridge with S42 amine | Carboxylate engagement by urea NH | Displacement of tethered ligand anchor point |
D256 | H-bond with F43 backbone | Ionic interaction with pyrrolidinyl nitrogen | Stabilization of antagonist-receptor complex | |
TM3 | L263 | Hydrophobic packing with L44 | Van der Waals contacts with difluorophenyl group | Occlusion of tethered ligand binding cleft |
TM5 | W253 | π-stacking with R46 guanidinium | Chlorophenyl ring stacking | Steric blockade of signaling conformation |
TM7 | S344 | H-bond donor to F43 carbonyl | Water-mediated H-bond to indole carbonyl | Prevention of transmembrane helix rearrangement |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7